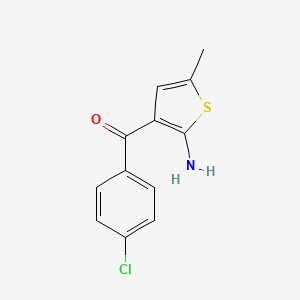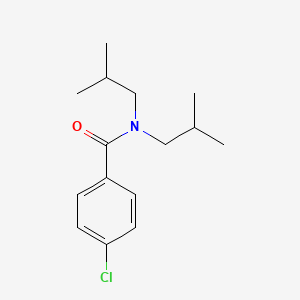
2-hydroxypropyl 16-methylheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxypropyl 16-methylheptadecanoate: is an ester derived from the reaction of propylene glycol and isostearic acid. It is a versatile compound widely used in various industries, including cosmetics, pharmaceuticals, and food. This compound is known for its excellent emulsifying, stabilizing, and moisturizing properties, making it a valuable ingredient in many formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxypropyl 16-methylheptadecanoate is synthesized through the esterification of propylene glycol with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of propylene glycol monoisostearate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. The final product is purified through filtration and drying to obtain high-purity propylene glycol monoisostearate .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxypropyl 16-methylheptadecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and isostearic acid.
Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Propylene glycol and isostearic acid.
Transesterification: New esters and alcohols.
Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
Chemistry: 2-hydroxypropyl 16-methylheptadecanoate is used as an emulsifier and stabilizer in various chemical formulations. It helps in the formation of stable emulsions and prevents the separation of components in mixtures .
Biology: In biological research, propylene glycol monoisostearate is used as a solubilizing agent for hydrophobic compounds. It enhances the solubility and bioavailability of poorly soluble drugs and other bioactive molecules .
Medicine: In the pharmaceutical industry, propylene glycol monoisostearate is used as an excipient in drug formulations. It improves the stability and delivery of active pharmaceutical ingredients, making it an essential component in topical, oral, and injectable medications .
Industry: this compound is widely used in the cosmetics industry as an emulsifier, moisturizer, and stabilizer. It is found in various products, including creams, lotions, and hair care products. Additionally, it is used in the food industry as an emulsifier and stabilizer in processed foods .
Mechanism of Action
2-hydroxypropyl 16-methylheptadecanoate exerts its effects primarily through its emulsifying and solubilizing properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in formulations where the uniform distribution of ingredients is necessary. Additionally, propylene glycol monoisostearate enhances the solubility of hydrophobic compounds, improving their bioavailability and effectiveness .
Comparison with Similar Compounds
Propylene glycol monostearate: Similar to propylene glycol monoisostearate but derived from stearic acid instead of isostearic acid.
Glycerol monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier and stabilizer in food and cosmetic products.
Sorbitan monostearate: An ester of sorbitol and stearic acid, used as an emulsifier in various formulations.
Uniqueness: 2-hydroxypropyl 16-methylheptadecanoate is unique due to its branched-chain structure from isostearic acid, which imparts different physical and chemical properties compared to its linear counterparts. This structural difference can lead to variations in melting point, solubility, and emulsifying efficiency, making propylene glycol monoisostearate a preferred choice in specific applications .
Properties
CAS No. |
68171-38-0 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-hydroxypropyl 16-methylheptadecanoate |
InChI |
InChI=1S/C21H42O3/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(23)24-18-20(3)22/h19-20,22H,4-18H2,1-3H3 |
InChI Key |
BJRXGOFKVBOFCO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O |
Key on ui other cas no. |
68171-38-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminophenyl)thio]benzenamine](/img/structure/B1606663.png)



![Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B1606669.png)







![[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B1606683.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1606685.png)
